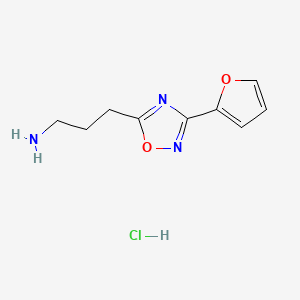

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

描述

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a heterocyclic compound that features a furan ring and an oxadiazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the furan moiety. One common method involves the reaction of a furan derivative with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .

化学反应分析

Functionalization Reactions

The amine group and oxadiazole ring enable diverse reactivity:

Alkylation of the Amine Group

-

Reagents: Alkyl halides (e.g., methyl iodide, benzyl bromide).

-

Conditions: Base (e.g., NaH or K₂CO₃) in dimethylformamide (DMF) at 60–80°C.

-

Product: Substituted tertiary amines (e.g., N-methyl derivatives).

Acylation Reactions

-

Reagents: Acyl chlorides (e.g., acetyl chloride) or anhydrides.

-

Conditions: Triethylamine (TEA) in dichloromethane (DCM) at 25°C.

-

Product: Amides (e.g., N-acetyl derivatives).

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic and nucleophilic reactions:

Nucleophilic Substitution

-

Reagents: Amines or thiols.

-

Conditions: Reflux in ethanol or tetrahydrofuran (THF).

-

Example: Reaction with methylamine yields substituted oxadiazole derivatives.

Cycloaddition Reactions

-

Reagents: Dipolarophiles (e.g., benzyl azide).

-

Conditions: Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition at 60°C.

-

Product: Triazole-linked hybrids (e.g., 1,2,3-triazole-oxadiazole conjugates).

Furan Ring Modifications

The furan moiety undergoes electrophilic substitution:

Nitration

-

Reagents: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

-

Product: 5-Nitro-furan derivatives.

Bromination

-

Reagents: Bromine (Br₂) in acetic acid.

-

Product: 5-Bromo-furan analogs.

Biological Activity-Driven Reactions

The compound’s interactions with biological targets involve:

Caspase Inhibition

-

Mechanism: The oxadiazole ring binds to caspase-3’s active site via hydrogen bonding.

-

Modification: Introduction of electron-withdrawing groups (e.g., nitro) enhances binding affinity .

GABA Receptor Modulation

-

Reagents: Chloride ions (Cl⁻) or benzodiazepines.

-

Outcome: Conformational changes in the receptor’s ligand-binding domain.

Comparative Reaction Data

Stability and Degradation

-

Hydrolysis: The oxadiazole ring undergoes hydrolysis in strong acids (e.g., HCl) to form carboxylic acids.

-

Oxidation: Susceptible to oxidation by H₂O₂ or KMnO₄, leading to ring-opening products.

科学研究应用

Synthesis and Characterization

The synthesis of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of furan derivatives with oxadiazole moieties. The compound can be synthesized through various methods, including cyclization reactions using thiosemicarbazides and appropriate catalysts such as manganese(II) acetate. The resulting products are characterized using techniques like NMR spectroscopy and X-ray crystallography to confirm their structures and purity .

Antimicrobial Properties

Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial activity. A study involving a series of 2,5-disubstituted oxadiazoles showed that compounds similar to this compound possess significant antibacterial and antifungal properties. These compounds were compared with standard antibiotics and exhibited comparable or superior efficacy .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been highlighted in various studies. The presence of the furan ring enhances the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Case Study 1: Antimicrobial Screening

In a comprehensive screening of multiple oxadiazole derivatives, a specific derivative containing the furan moiety was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Antioxidant Efficacy

A study focused on the antioxidant properties of several oxadiazole compounds demonstrated that those incorporating furan rings exhibited enhanced protective effects against oxidative damage in cellular models. This study utilized assays measuring reactive oxygen species (ROS) levels in treated cells compared to controls, revealing a marked reduction in oxidative stress markers .

Potential Applications

The diverse biological activities associated with this compound suggest several potential applications:

- Pharmaceutical Development : Given its antimicrobial and antioxidant properties, this compound can be explored as a lead candidate for new antibiotics or as an adjunct therapy in conditions exacerbated by oxidative stress.

- Material Science : The unique structural features of oxadiazoles make them suitable for incorporation into polymer matrices or as additives in coatings that require enhanced durability and resistance to degradation.

- Agricultural Chemistry : There is potential for developing agrochemicals based on this compound to combat plant pathogens or pests due to its demonstrated antimicrobial properties.

作用机制

The mechanism of action of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The furan and oxadiazole rings play a crucial role in the binding affinity and specificity of the compound .

相似化合物的比较

Similar Compounds

3-(Furan-2-yl)-1,2,4-oxadiazole: Lacks the propan-1-amine moiety.

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride: Contains a thiophene ring instead of a furan ring.

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride: Contains a pyridine ring instead of a furan ring.

Uniqueness

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is unique due to the presence of both furan and oxadiazole rings, which contribute to its distinct chemical and biological properties. The combination of these rings enhances its potential as a versatile compound in various applications .

生物活性

The compound 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the furan and oxadiazole moieties followed by their coupling with propan-1-amine. The reaction conditions often require specific catalysts and controlled temperatures to optimize yield and purity .

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown inhibitory effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 12.5 |

| Compound B | MCF-7 (breast cancer) | 8.0 |

| This compound | MDA-MB-231 (breast cancer) | TBD |

Studies have demonstrated that oxadiazole derivatives can induce apoptosis in tumor cells through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial and fungal strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The mechanism of action for this compound is thought to involve interactions with specific biological targets such as enzymes and receptors. The unique structural features of this compound allow it to bind selectively to these targets, modulating their activity. Potential pathways include:

- Enzyme Inhibition : Compounds in this class have shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The ability to act as ligands for various receptors may contribute to its anticancer and antimicrobial effects.

Case Study 1: Anticancer Effects

A study investigating a series of oxadiazole derivatives highlighted the potent antiproliferative effects against breast cancer cell lines. The derivatives were found to induce significant cell death through apoptosis as evidenced by increased caspase activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antifungal activity of compounds similar to this compound against Candida species. The results indicated that this compound not only inhibited growth but also altered fungal morphology, suggesting a potential mechanism involving disruption of cellular integrity .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of an amidoxime precursor with a carbonyl-containing compound (e.g., furan-2-carbonyl chloride). Key steps include:

-

Formation of the oxadiazole ring via thermal or microwave-assisted cyclization .

-

Purification using recrystallization (e.g., ethanol-DMF mixtures) or column chromatography .

-

Optimization parameters: Temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios (1:1 amidoxime:carbonyl agent). Yield improvements (>70%) are achievable with catalytic acetic acid .

- Data Table :

| Reaction Condition | Typical Yield | Purity (HPLC) |

|---|---|---|

| Thermal cyclization | 60–65% | ≥95% |

| Microwave-assisted | 75–80% | ≥98% |

| Catalytic acetic acid | 70–75% | ≥97% |

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm furan (δ 6.5–7.5 ppm) and oxadiazole (C=N at ~160 ppm) motifs .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 238.08 for the free base) .

- HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA) .

- X-ray crystallography (if crystalline): Resolve bond lengths/angles using SHELX software .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer :

- Solubility Adjustments : Test in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .

- Purity Validation : Re-examine batches via NMR/HPLC to rule out degradation (e.g., hydrolysis of oxadiazole ring in aqueous media) .

- Assay Replication : Compare results across cell lines (e.g., HEK293 vs. CHO) to identify model-specific artifacts .

Q. What computational strategies are effective for predicting the binding affinity of this compound to targets like S1P receptors?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to model interactions with S1P receptor pockets (e.g., hydrogen bonding with Lys39/Asp58) .

-

MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes .

-

QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with activity data from analogs .

- Data Table :

| Target | Predicted ΔG (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|

| S1P1 Receptor | -8.2 | 0.45 ± 0.12 |

| S1P3 Receptor | -7.6 | 1.2 ± 0.3 |

Q. What are the key considerations for designing in vivo studies to evaluate pharmacokinetics and toxicity?

- Methodological Answer :

- Dose Optimization : Start with 10–50 mg/kg (oral/i.p.) based on murine models, adjusting for bioavailability .

- Metabolite Profiling : Use LC-MS to identify hepatic metabolites (e.g., oxidation of furan ring) .

- Toxicity Screening : Monitor organ histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .

属性

IUPAC Name |

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.ClH/c10-5-1-4-8-11-9(12-14-8)7-3-2-6-13-7;/h2-3,6H,1,4-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVNUXKHDTYPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。